

Application Notes and Protocols for SIRT2-IN-15 in High-Throughput Screening

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Compound of Interest

Compound Name: SIRT2-IN-15

Cat. No.: B388031

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Introduction

Sirtuin 2 (SIRT2), a member of the NAD⁺-dependent protein deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1] Primarily localized in the cytoplasm, SIRT2 is involved in the deacetylation of various substrates, including α -tubulin, histone H4, and other key proteins, thereby regulating diverse cellular processes such as cell cycle progression, microtubule dynamics, and metabolic homeostasis.[1][2] The development of potent and selective SIRT2 inhibitors is a key strategy for therapeutic intervention. High-throughput screening (HTS) plays a crucial role in identifying novel SIRT2 modulators from large chemical libraries.

This document provides detailed application notes and protocols for the use of **SIRT2-IN-15**, a recently identified SIRT2 inhibitor, in high-throughput screening campaigns. **SIRT2-IN-15** acts as a dual inhibitor of SIRT2's deacetylase and deacylase activities.

SIRT2-IN-15: A Novel Inhibitor for High-Throughput Screening

SIRT2-IN-15 (also identified as compound 8008–3660) is a small molecule inhibitor of SIRT2. It has been shown to inhibit both the deacetylase and the deacylase (demyristoylase) activities of SIRT2, making it a valuable tool for studying the diverse functions of this enzyme.

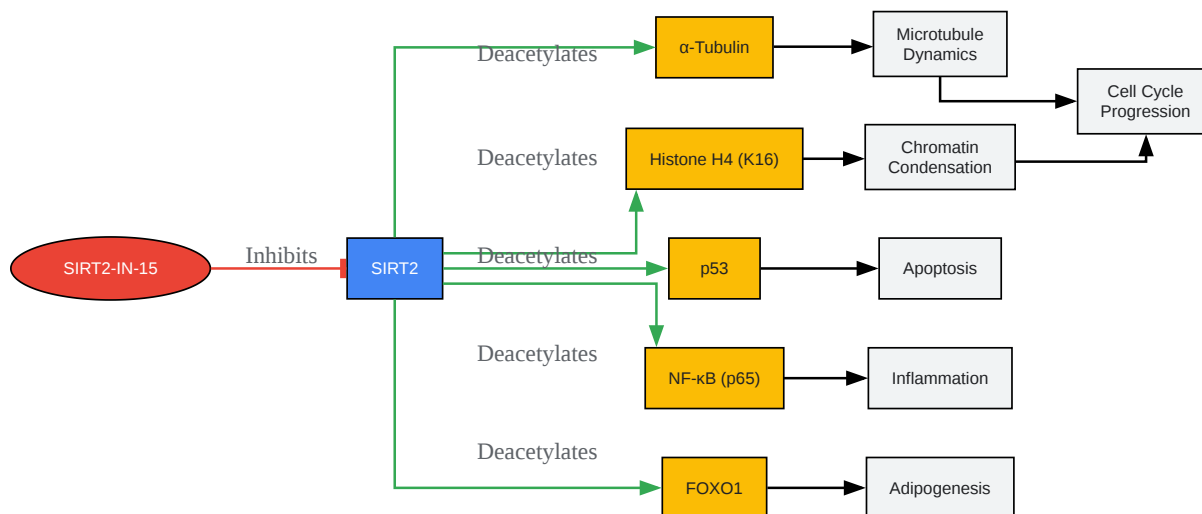
Quantitative Data for SIRT2-IN-15

The following table summarizes the inhibitory potency of **SIRT2-IN-15** against SIRT2.

Activity Assessed	IC ₅₀ (μM)	Reference
Deacetylase Activity	7	[3]
Deacylase (Demyristoylase) Activity	37	[3]

SIRT2 Signaling Pathways

SIRT2 is a central node in several critical signaling pathways. Its inhibition by **SIRT2-IN-15** can modulate these pathways, leading to various cellular effects.



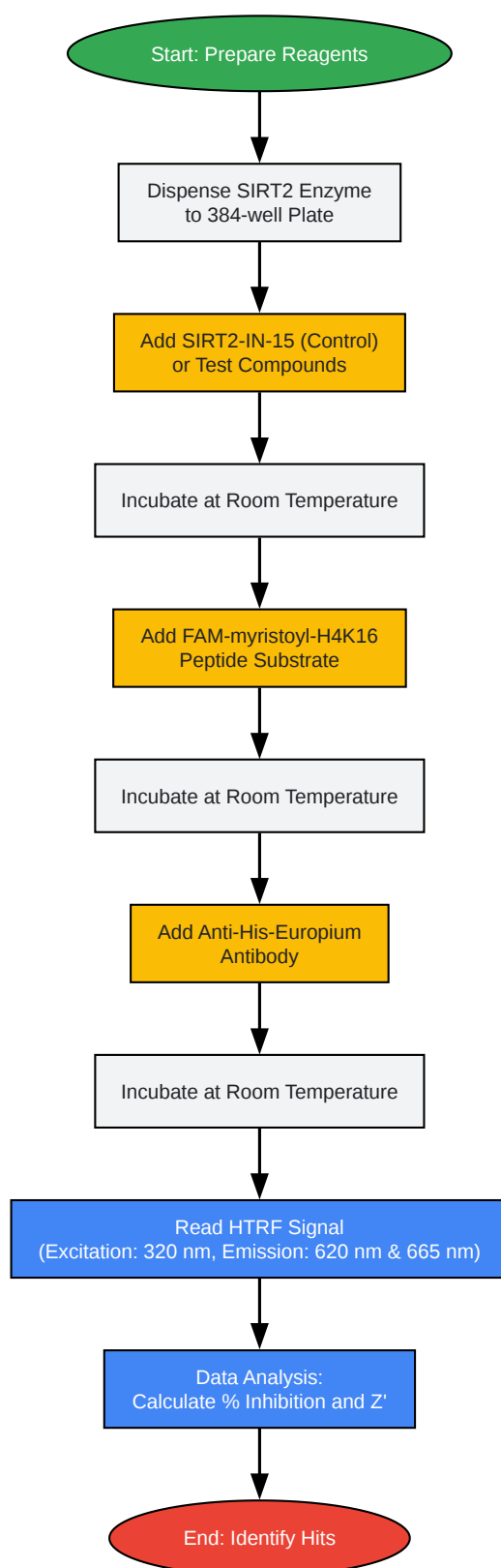
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Figure 1: Key signaling pathways modulated by SIRT2. **SIRT2-IN-15** inhibits SIRT2, impacting these pathways.

High-Throughput Screening Protocol using SIRT2-IN-15

The following protocol is based on a homogeneous time-resolved fluorescence (HTRF) binding assay, a robust method for HTS campaigns. This assay measures the displacement of a fluorescently labeled peptide substrate from the SIRT2 enzyme by a test compound.

Experimental Workflow



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Figure 2: Experimental workflow for a SIRT2 HTRF-based high-throughput screening assay.

Materials and Reagents

- SIRT2 Enzyme: Recombinant human SIRT2 (e.g., amino acids 56-356 with an N-terminal His-tag).
- Peptide Substrate: FAM-labeled myristoylated histone H4 lysine 16 peptide (FAM-myristoyl-H4K16).
- HTRF Detection Reagents: Anti-His-Europium cryptate antibody.
- Assay Buffer: For example, 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 0.05% (w/v) bovine serum albumin (BSA).
- Test Compound: **SIRT2-IN-15** (as a control) and library compounds, typically dissolved in DMSO.
- Assay Plates: Low-volume 384-well black plates.
- Plate Reader: HTRF-compatible plate reader.

Assay Protocol

- Enzyme Preparation: Dilute the SIRT2 enzyme to the desired concentration in the assay buffer.
- Compound Dispensing:
 - For the primary screen, add a single concentration of test compounds (e.g., 10 μM final concentration) to the assay wells.
 - For dose-response curves of hits and the control (**SIRT2-IN-15**), prepare serial dilutions.
 - Include control wells with DMSO only (negative control) and a known SIRT2 inhibitor (positive control).
- Enzyme Addition: Add the diluted SIRT2 enzyme to all wells containing the test compounds and controls.

- Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
- Substrate Addition: Add the FAM-myristoyl-H4K16 peptide substrate to all wells.
- Second Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature.
- Detection Reagent Addition: Add the anti-His-Europium cryptate antibody to all wells.
- Final Incubation: Incubate the plate for a final period (e.g., 60 minutes) at room temperature, protected from light.
- Data Acquisition: Read the HTRF signal on a compatible plate reader.

Data Analysis

- Calculate the HTRF Ratio: $\text{Ratio} = (\text{Emission at 665 nm} / \text{Emission at 620 nm}) * 10,000$
- Calculate Percent Inhibition: $\% \text{ Inhibition} = 100 * (1 - [(\text{Ratio_compound} - \text{Ratio_min}) / (\text{Ratio_max} - \text{Ratio_min})])$
 - Ratio_compound: HTRF ratio in the presence of the test compound.
 - Ratio_min: HTRF ratio of the positive control (e.g., a saturating concentration of a known inhibitor).
 - Ratio_max: HTRF ratio of the negative control (DMSO).
- Determine IC50 Values: For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.
- Assess Assay Quality: Calculate the Z'-factor to evaluate the robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS. $Z' = 1 - [(3 * (\text{SD_max} + \text{SD_min})) / |\text{Mean_max} - \text{Mean_min}|]$
 - SD_max and Mean_max: Standard deviation and mean of the negative control.

- SD_min and Mean_min: Standard deviation and mean of the positive control.

Secondary and Confirmatory Assays

Hits identified from the primary HTS should be validated through a series of secondary and confirmatory assays to eliminate false positives and characterize the mechanism of action.

Orthogonal Assays

- **Fluorescence-Based Deacetylase Assay:** A common method involves a two-step reaction where SIRT2 deacetylates an acetylated peptide substrate, which is then cleaved by a developer enzyme to release a fluorophore. Inhibition is measured by a decrease in fluorescence. This confirms activity against the deacetylase function.

Target Engagement Assays

- **Cellular Thermal Shift Assay (CETSA):** This assay confirms that the compound binds to SIRT2 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
- **Western Blot Analysis:** Treat cells with the hit compound and measure the acetylation level of known SIRT2 substrates, such as α -tubulin. An increase in substrate acetylation indicates cellular target engagement.

Selectivity Profiling

- Test the confirmed hits against other sirtuin isoforms (e.g., SIRT1 and SIRT3) to determine their selectivity profile. This is crucial for developing targeted therapies and understanding potential off-target effects.

Conclusion

SIRT2-IN-15 is a valuable tool compound for investigating the biological roles of SIRT2 and for serving as a control in high-throughput screening campaigns aimed at discovering novel SIRT2 inhibitors. The provided HTRF-based protocol offers a robust and scalable method for identifying new chemical matter targeting SIRT2. Rigorous hit validation through a cascade of secondary and confirmatory assays is essential for the successful progression of promising compounds in drug discovery programs.

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References

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